molecular formula C17H20N2O3S B14981696 2-[2-(4-methoxyphenoxy)ethylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one

2-[2-(4-methoxyphenoxy)ethylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one

Cat. No.: B14981696
M. Wt: 332.4 g/mol
InChI Key: GORWMYYJRRQTNO-UHFFFAOYSA-N
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Description

2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a hexahydroquinazolinone core structure, which is further functionalized with a methoxyphenoxyethyl group and a sulfanyl group. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Hexahydroquinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydroquinazolinone core.

    Introduction of the Methoxyphenoxyethyl Group: This step involves the reaction of the hexahydroquinazolinone core with 4-methoxyphenol in the presence of a suitable base, such as potassium carbonate, to introduce the methoxyphenoxyethyl group.

    Introduction of the Sulfanyl Group: This step involves the reaction of the intermediate product with a thiol reagent, such as ethanethiol, under mild conditions to introduce the sulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the quinazolinone core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced quinazolinone derivatives

    Substitution: Functionalized derivatives with various substituents

Scientific Research Applications

2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential pharmacological activities, such as anti-inflammatory, anti-cancer, and antimicrobial properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules and pharmaceuticals.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.

    Industrial Applications: It is used in the development of new materials and chemical processes due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit certain enzymes involved in inflammatory or cancer-related pathways.

    Modulation of Receptors: The compound may bind to specific receptors on the cell surface, modulating their activity and downstream signaling pathways.

    Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE is unique due to its combination of a hexahydroquinazolinone core with methoxyphenoxyethyl and sulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

2-[2-(4-methoxyphenoxy)ethylsulfanyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one

InChI

InChI=1S/C17H20N2O3S/c1-21-12-6-8-13(9-7-12)22-10-11-23-17-18-15-5-3-2-4-14(15)16(20)19-17/h6-9H,2-5,10-11H2,1H3,(H,18,19,20)

InChI Key

GORWMYYJRRQTNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCSC2=NC3=C(CCCC3)C(=O)N2

Origin of Product

United States

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